1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene is an organic compound characterized by an epoxide functional group attached to a tetrahydrotriphenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene typically involves the epoxidation of 1,2,3,4-tetrahydrotriphenylene. One common method is the reaction of 1,2,3,4-tetrahydrotriphenylene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene undergoes several types of chemical reactions, including:
Ring-opening reactions: These can occur under acidic or basic conditions, leading to the formation of diols.
Substitution reactions: The epoxide ring can be opened by nucleophiles, resulting in various substituted products.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can also facilitate the ring-opening reaction.
Major Products Formed
The major products formed from the reactions of this compound include trans-1,2-diols and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological studies: It is used to study enzyme-catalyzed epoxide ring-opening reactions and their mechanisms.
Mechanism of Action
The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene involves the reactivity of the epoxide ring. The ring strain makes the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via either an S_N2 or S_N1 mechanism, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrotriphenylene: The parent compound without the epoxide group.
Triphenylene: A related aromatic compound with a similar core structure but lacking the tetrahydro and epoxide functionalities.
Uniqueness
1,2-Epoxy-1,2,3,4-tetrahydrotriphenylene is unique due to the presence of the epoxide group, which imparts distinct reactivity compared to its non-epoxidized counterparts. This makes it valuable in synthetic applications where selective ring-opening reactions are desired .
Properties
IUPAC Name |
16-oxapentacyclo[12.5.0.02,7.08,13.015,17]nonadeca-1(14),2,4,6,8,10,12-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-15(13)9-10-16-18(17)19-16/h1-8,16,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHDRFJLUOXPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3C1O3)C4=CC=CC=C4C5=CC=CC=C25 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995969 |
Source
|
Record name | 9,10,10a,11a-Tetrahydrotriphenyleno[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74444-59-0 |
Source
|
Record name | Triphenylene, 1,2,3,4-tetrahydro-1,2-epoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074444590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10,10a,11a-Tetrahydrotriphenyleno[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.